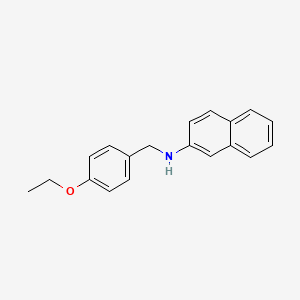![molecular formula C14H10Cl2N2O2S B5881717 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as DCA, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. DCA has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), leading to increased pyruvate dehydrogenase (PDH) activity and ultimately, increased oxidative phosphorylation in cancer cells.
Mécanisme D'action
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide's mechanism of action involves the inhibition of PDK, which is an enzyme that inhibits the activity of PDH. PDH is responsible for converting pyruvate to acetyl-CoA, which is a key step in oxidative phosphorylation. In cancer cells, PDK is overexpressed, leading to decreased PDH activity and a shift towards glycolysis. By inhibiting PDK, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can increase PDH activity and shift cancer cells towards oxidative phosphorylation.
Biochemical and Physiological Effects:
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to inhibit tumor growth and metastasis in animal models. In addition, N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to improve mitochondrial function and decrease oxidative stress in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments is its relatively low cost and availability. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is also relatively stable and can be stored for extended periods of time. However, one limitation of using N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in lab experiments is its potential toxicity. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to have toxic effects at high concentrations, and careful dosing is required to avoid toxicity.
Orientations Futures
There are many potential future directions for N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide research. One area of interest is the development of more potent and selective PDK inhibitors. Another area of interest is the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is interest in exploring the use of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in other disease models, such as neurodegenerative diseases and metabolic disorders.
Méthodes De Synthèse
The synthesis of N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the reaction of 2,4-dichloroaniline with carbon disulfide to form the intermediate 2,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with 2-furylacrylic acid to produce N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide.
Applications De Recherche Scientifique
N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been extensively studied for its potential use in cancer treatment. In vitro and in vivo studies have shown that N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to have potential therapeutic effects in other diseases such as Alzheimer's, Parkinson's, and diabetes.
Propriétés
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2S/c15-9-3-5-12(11(16)8-9)17-14(21)18-13(19)6-4-10-2-1-7-20-10/h1-8H,(H2,17,18,19,21)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARWPBXZEATOHW-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(2,4-dichlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)
![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)

![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)
![N-(3-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5881673.png)
![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)

![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)

![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)